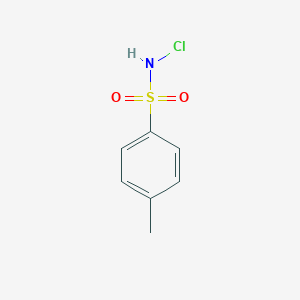

N-(4-Butoxybenzylidene)-4-acetylaniline

Descripción general

Descripción

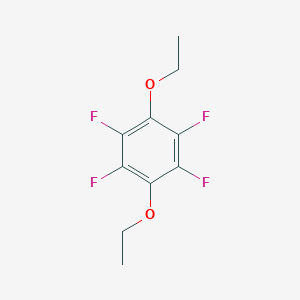

The compounds under investigation are part of a class of materials known as liquid crystal molecules, specifically those with the N-(4-n-alkoxybenzylidene)-4'-n-alkylaniline structure. These materials are of significant interest due to their unique liquid-crystalline properties, which make them suitable for applications in display technologies and other areas where control of light is essential .

Synthesis Analysis

While the provided papers do not detail the synthesis of N-(4-Butoxybenzylidene)-4-acetylaniline specifically, they do discuss related compounds. For instance, the synthesis of similar liquid crystal molecules has been explored, and the regio- and stereoselective synthesis of related structures like 4-alkylidene-3,1-benzoxazines has been achieved using palladium-catalyzed cyclization of N-acyl-o-alkynylanilines . This suggests that the synthesis of the compound might also involve palladium-catalyzed methods or similar organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of a closely related compound, N-(4-n-butyloxybenzylidene)-4'-octylaniline, has been determined to be triclinic with specific space group parameters. The structure features fully extended butyloxy and octyl chains and an interdigitated arrangement with adjacent molecules, which is not a simple layer but rather a head-to-tail configuration with alternate oxygen atoms and C=N groups being coplanar . This detailed structural information provides insight into the potential molecular structure of N-(4-Butoxybenzylidene)-4-acetylaniline, which may exhibit similar characteristics.

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions involving N-(4-Butoxybenzylidene)-4-acetylaniline. However, the synthesis of related compounds and the study of their liquid-crystalline properties suggest that these molecules can undergo phase transitions and may be chemically modified to tune their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their ability to form various mesophases, such as nematic, smectic C, I, and G phases. These phases are influenced by factors like the length of the alkyl chain and the specific molecular structure. The presence of these mesophases has been confirmed using methods like polarization microscopy and calorimetry . Additionally, a comprehensive vibrational analysis of a similar molecule has been performed, which includes potential energy distribution and the mapping of the total electron density surface with electrostatic potential . These studies provide a foundation for understanding the physical and chemical properties of N-(4-Butoxybenzylidene)-4-acetylaniline.

Aplicaciones Científicas De Investigación

Analytical and Detection Applications

Studies on various analytical methods used in determining antioxidant activity highlight the importance of specific compounds in assessing the antioxidant capacity of complex samples. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test rely on chemical reactions and spectrophotometry. These methods presuppose the occurrence of characteristic colors or the discoloration of solutions to be analyzed, which are monitored by specific wavelength absorption. The application of N-(4-Butoxybenzylidene)-4-acetylaniline in such contexts could involve its use as a standard or reference compound in calibrating the sensitivity and specificity of antioxidant detection assays (Munteanu & Apetrei, 2021).

Material Science and Liquid Crystal Research

Potential Biomedical Applications

While the direct application of N-(4-Butoxybenzylidene)-4-acetylaniline in biomedical research was not found in the reviewed literature, studies on N-acetylcysteine (NAC) in psychiatry indicate a broader interest in the therapeutic benefits of acetylated compounds. NAC, for example, is explored for its utility in treating psychiatric disorders, suggesting a growing research domain around acetylated molecules and their physiological effects. This opens a speculative avenue for investigating N-(4-Butoxybenzylidene)-4-acetylaniline in similar contexts, particularly in understanding its biochemical interactions and potential therapeutic benefits (Dean, Giorlando, & Berk, 2011).

Mecanismo De Acción

Target of Action

The primary targets of N-(4-Butoxybenzylidene)-4-acetylaniline are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Result of Action

The molecular and cellular effects of N-(4-Butoxybenzylidene)-4-acetylaniline’s action are currently unknown . As this compound is provided for early discovery researchers, its effects at the molecular and cellular level are yet to be determined.

Propiedades

IUPAC Name |

1-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-4-13-22-19-11-5-16(6-12-19)14-20-18-9-7-17(8-10-18)15(2)21/h5-12,14H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSNPDHAHJRADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336418 | |

| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Butoxybenzylidene)-4-acetylaniline | |

CAS RN |

17224-18-9 | |

| Record name | 1-[4-[[(4-Butoxyphenyl)methylene]amino]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17224-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Butoxybenzylidene)-4-acetylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)